molecular formula C8H13N3 B1512010 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole CAS No. 1107627-17-7

1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1512010
CAS RN: 1107627-17-7
M. Wt: 151.21 g/mol
InChI Key: JNIGJXJBRHGJBY-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocycles containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)azepane dihydrochloride has a molecular weight of 227.18 and is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The azetidine moiety in 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is a valuable pharmacophore in medicinal chemistry. It is used in the design and synthesis of new drugs due to its structural similarity to 4-membered β-lactam antibiotics . The pyrazole ring, being a bioisostere for the amide bond, is often incorporated into drug molecules to improve metabolic stability . This compound could serve as a scaffold for developing novel therapeutic agents with potential antibacterial activity.

Agriculture: Development of Agrochemicals

In agriculture, heterocyclic compounds like 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole can be explored for their potential use as agrochemicals. Azetidine derivatives have been studied for their gametocidal properties, which could be leveraged to develop new herbicides or plant growth regulators .

Material Science: Polymer Synthesis

The unique structure of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole makes it a candidate for the synthesis of novel polymers. Its incorporation into polymer chains could result in materials with enhanced mechanical properties or novel functionalities, such as increased thermal stability or biodegradability .

Environmental Science: Pollutant Remediation

Compounds with azetidine and pyrazole rings may have applications in environmental science, particularly in pollutant remediation processes. Their potential to bind heavy metals or organic pollutants could be harnessed in the development of new filtration materials or detoxification agents .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole could be used to study enzyme inhibition. The azetidine ring can mimic proline, and when incorporated into peptides, it can act as an inhibitor or modulator of proteases and other enzymes involved in various biological processes .

Pharmacology: Pharmacokinetic Modulation

The structural features of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole may be beneficial in modulating the pharmacokinetic properties of drug molecules. Its incorporation into drug candidates could potentially improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better therapeutic outcomes .

Safety and Hazards

The safety and hazards of azetidine derivatives can also vary. For example, 1-(azetidin-3-yl)azepane dihydrochloride has hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for research on azetidine derivatives could include further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

1-(azetidin-3-yl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-3-7(2)11(10-6)8-4-9-5-8/h3,8-9H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIGJXJBRHGJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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